![molecular formula C10H13N5O5 B14760713 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one CAS No. 735-67-1](/img/structure/B14760713.png)
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one is a complex organic compound known for its significant role in various biochemical processes This compound is structurally characterized by a pteridine ring system substituted with an amino group and a tetrahydroxybutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine precursors with amino and hydroxyl-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the pteridine ring or the side chain, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in enzymatic processes and as a potential modulator of biological pathways.
Industry: It finds applications in the development of biochemical assays and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes. It can act as a cofactor or modulator, influencing the activity and stability of enzymes like tryptophan hydroxylase and phenylalanine hydroxylase . The compound’s ability to increase the thermal stability of these enzymes highlights its potential as a pharmacological chaperone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-methyl-5,6,7,8-tetrahydropterin
- 6,7-dimethyl-5,6,7,8-tetrahydropterin
- Folic acid
Uniqueness
Compared to its analogs, 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one exhibits unique properties, such as its specific stereochemistry and the presence of a tetrahydroxybutyl side chain. These features contribute to its distinct biochemical activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
735-67-1 |
|---|---|
Molekularformel |
C10H13N5O5 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-14-8-5(9(20)15-10)13-3(1-12-8)6(18)7(19)4(17)2-16/h1,4,6-7,16-19H,2H2,(H3,11,12,14,15,20)/t4-,6-,7-/m1/s1 |
InChI-Schlüssel |
MOZNRKVCZZBIHM-QPPQHZFASA-N |
Isomerische SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



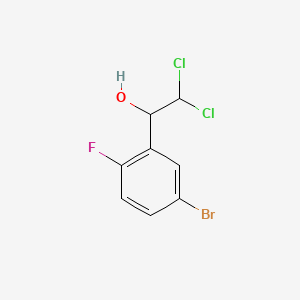
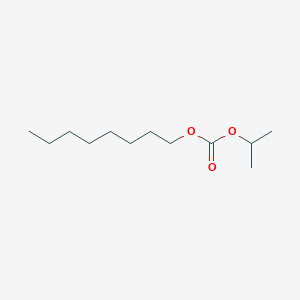
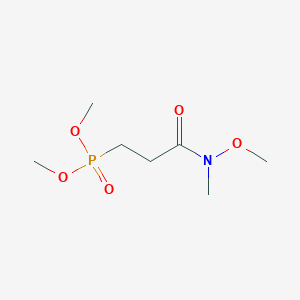
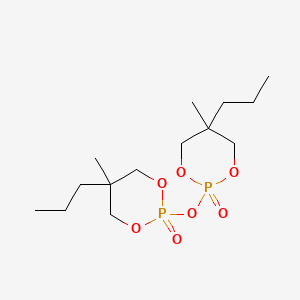
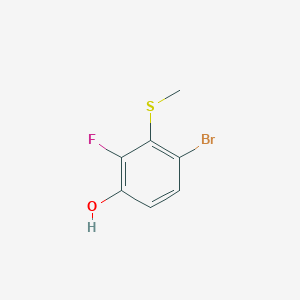
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
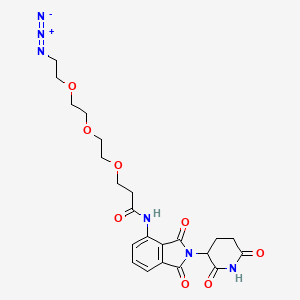
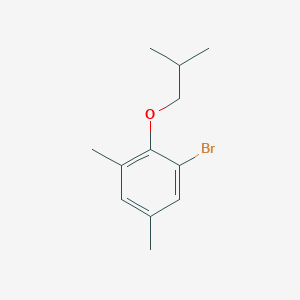


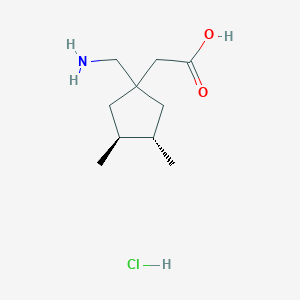
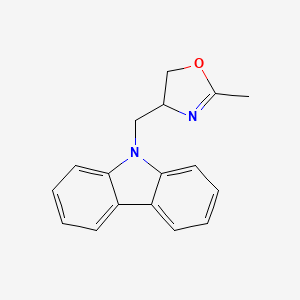
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
